Ferrous chloride tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry

- Spectrophotometry: Iron dichloride tetrahydrate is used as a standard in spectrophotometric determinations of iron concentration due to its well-defined absorption spectrum.

- Electrochemistry: It can be employed as an electrolyte or reactant in electrochemical experiments to study various phenomena, including electrodeposition and corrosion.

Inorganic Chemistry

- Synthesis of Iron Complexes: Iron dichloride tetrahydrate serves as a precursor for the synthesis of diverse iron complexes with various applications in catalysis, materials science, and medicine.

Environmental Science

- Wastewater Treatment: Iron dichloride tetrahydrate can be used as a reducing agent and flocculating agent in the treatment of wastewater containing chromium.

Material Science

Ferrous chloride tetrahydrate, with the chemical formula FeCl₂·4H₂O, is a hydrated form of ferrous chloride. It typically appears as light green or blue-green crystals and is known for its high solubility in water, resulting in pale green solutions. This compound is paramagnetic and has a molecular weight of 198.81 grams per mole . Ferrous chloride tetrahydrate is commonly encountered in laboratory settings and various industrial applications due to its reactivity and role as a reducing agent.

Ferrous chloride tetrahydrate can also be involved in redox reactions, where it reduces other compounds while itself being oxidized to ferric chloride.

Ferrous chloride tetrahydrate can be synthesized through several methods:

- Direct Reaction: Iron powder reacts with hydrochloric acid:

- Hydration of Anhydrous Ferrous Chloride: Anhydrous ferrous chloride can be hydrated by adding water under controlled conditions.

- Electrochemical Methods: Ferrous ions can be produced electrochemically from iron electrodes in a hydrochloric acid solution .

These methods yield ferrous chloride tetrahydrate, which can then be crystallized from the solution.

Ferrous chloride tetrahydrate has diverse applications across various fields:

- Wastewater Treatment: It acts as a coagulating agent to remove heavy metals and other contaminants from wastewater.

- Organic Synthesis: It serves as a reducing agent in organic chemistry, facilitating the reduction of various compounds.

- Dyeing and Pigment Production: Used as a mordant in dyeing processes and as a precursor for producing pigments.

- Soil Amendment: In agriculture, it enhances soil fertility by providing bioavailable iron to plants .

Studies on the interactions of ferrous chloride tetrahydrate focus on its reactivity with other chemical species. Its ability to form complexes with ligands makes it valuable in coordination chemistry. Interaction studies also explore its role in biological systems, particularly regarding iron metabolism and its implications for health when used as a supplement .

Ferrous chloride tetrahydrate shares similarities with several other ferrous salts but exhibits unique properties that differentiate it:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Ferrous sulfate | FeSO₄·7H₂O | Commonly used as an iron supplement; more stable than ferrous chloride. |

| Ferric chloride | FeCl₃ | Oxidized form of iron; less soluble than ferrous chloride. |

| Ferrous bromide | FeBr₂·4H₂O | Similar hydration properties; used in similar applications but less common. |

| Ferrous phosphate | FePO₄·nH₂O | Used primarily in fertilizers; provides phosphorus along with iron. |

Ferrous chloride tetrahydrate is unique due to its high solubility and specific reactivity patterns, making it particularly useful in wastewater treatment and organic synthesis compared to other ferrous compounds .

Industrial and Laboratory Synthesis Techniques

Industrial production of ferrous chloride tetrahydrate primarily leverages waste streams from steel manufacturing. Steel pickling liquor, a by-product of surface treatment processes, contains dissolved iron and hydrochloric acid. When iron-rich waste reacts with excess hydrochloric acid, ferrous chloride forms via the reaction:

$$ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}2 + \text{H}2 \uparrow $$

This method is cost-effective due to the abundance of steel industry by-products.

Laboratory synthesis often employs controlled reactions to minimize oxidation. A common approach involves dissolving iron powder or steel wool in hydrochloric acid under an inert atmosphere. For example, combining 270 mL of 10M hydrochloric acid with 50g of iron metal in a sealed flask yields a pale green solution, which crystallizes into the tetrahydrate upon cooling. To prevent oxidation to ferric chloride (FeCl₃), practitioners add excess iron or reduce ambient oxygen using nitrogen purging.

An alternative industrial method involves reacting ferrous sulfate with calcium chloride:

$$ \text{FeSO}4 + \text{CaCl}2 \rightarrow \text{FeCl}2 + \text{CaSO}4 \downarrow $$

This reaction produces ferrous chloride in solution, while calcium sulfate precipitates and is filtered out. The filtrate is then concentrated and crystallized.

Table 1: Comparison of Synthesis Methods

Vacuum Dehydration and Solvent-Mediated Processes

Vacuum dehydration is critical for converting hydrated ferrous chloride into anhydrous or lower-hydrate forms. Ferrous chloride tetrahydrate loses water progressively under reduced pressure. At 60°C and full vacuum, the tetrahydrate (FeCl₂·4H₂O) transitions to the dihydrate (FeCl₂·2H₂O), with further dehydration at 120°C yielding anhydrous FeCl₂. Kinetic studies show that dehydration rates depend on temperature and residual water vapor pressure, with optimal yields achieved at 160°C under dynamic vacuum.

Solvent-mediated processes enhance purity and stability. Methanol and ethanol are preferred for recrystallization due to their ability to dissolve FeCl₂ while excluding oxygen. For instance, dissolving FeCl₂·4H₂O in methanol under nitrogen and evaporating the solvent under vacuum produces anhydrous FeCl₂ with <0.01% Fe³⁺ impurities. Tetrahydrofuran (THF) is another effective solvent for synthesizing high-purity ferrous chloride, as it stabilizes Fe²⁺ ions and prevents hydrolysis.

Table 2: Dehydration Parameters

| Hydrate Form | Temperature Range | Pressure | Final Product |

|---|---|---|---|

| FeCl₂·4H₂O | 60–76.5°C | 1.89 kPa | FeCl₂·2H₂O |

| FeCl₂·2H₂O | 120–150°C | 0.1 kPa | Anhydrous FeCl₂ |

Recovery from Industrial By-Products

Ferrous chloride tetrahydrate is recovered from two primary industrial by-products:

- Steel Pickling Liquor: Spent hydrochloric acid from steel treatment contains 10–15% FeCl₂. Neutralizing the acid with lime (CaO) precipitates impurities like heavy metals, leaving a purified FeCl₂ solution that is crystallized via evaporation.

- Titanium Production Waste: Titanium ore processing generates iron-rich sludge. Treating this sludge with hydrochloric acid at 60–80°C dissolves iron, forming FeCl₂. Subsequent oxidation with chlorine gas converts residual Fe²⁺ to Fe³⁺, which is removed via solvent extraction using organophosphorus compounds.

A novel recovery method involves electrolysis of ferric chloride solutions. Applying a reducing potential to FeCl₃ solutions deposits FeCl₂ on cathodes, which is then crystallized as the tetrahydrate.

Table 3: By-Product Recovery Efficiency

| Source | Treatment Method | FeCl₂ Purity |

|---|---|---|

| Steel pickling liquor | Lime neutralization | 98.5% |

| Titanium sludge | HCl leaching + solvent extraction | 99.2% |

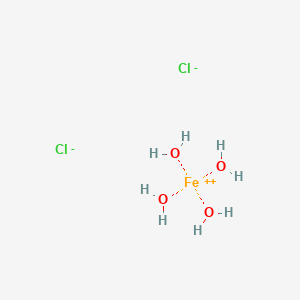

Ferrous chloride tetrahydrate, with the chemical formula FeCl₂·4H₂O, represents an important iron compound with distinctive crystallographic characteristics [1]. This compound crystallizes in a monoclinic system and exhibits specific structural arrangements that contribute to its physical and chemical properties [2]. The crystal structure of ferrous chloride tetrahydrate consists of a network of octahedra, where each iron atom is positioned at the center of an octahedron surrounded by two chlorine atoms and four water molecules [2].

Research has identified a newly characterized isomorph of ferrous chloride tetrahydrate with the formula Fe(H₂O)₆·FeCl₄(H₂O)₂, which was initially discovered through Mössbauer spectroscopy and X-ray crystallography studies [3]. This isomorphic form represents an alternative structural arrangement of the same chemical composition, demonstrating the compound's structural versatility [3]. The existence of this isomorph highlights the complexity of ferrous chloride tetrahydrate's crystal chemistry and the potential for different structural arrangements under varying crystallization conditions [4].

In terms of polymorphic forms, ferrous chloride can exist in various hydrated states, including the tetrahydrate (FeCl₂·4H₂O), dihydrate (FeCl₂·2H₂O), and anhydrous (FeCl₂) forms [5] [6]. The dihydrate crystallizes from concentrated hydrochloric acid and forms a coordination polymer where each iron center coordinates with four doubly bridging chloride ligands, with the octahedral coordination completed by a pair of mutually trans aquo ligands [5]. The tetrahydrate form, which is the focus of this article, is the most commonly encountered form in laboratory and commercial settings, appearing as transparent blue-green monoclinic crystals [7] [8].

The structural relationship between these polymorphic forms is significant, as the Mössbauer spectra of FeCl₂·4H₂O and FeCl₂·2H₂O show similarities, indicating that re-hydration of the dihydrate phase can occur relatively quickly after exposure to air [9]. This interconversion between hydrated forms demonstrates the dynamic nature of ferrous chloride's crystal structure and its sensitivity to environmental conditions [9] [10].

Rietveld Refinement and Space Group Analysis

Detailed crystallographic analysis of ferrous chloride tetrahydrate reveals that it belongs to the monoclinic crystal system with the space group P2₁/c [1] [2]. This space group designation is crucial for understanding the symmetry operations and atomic arrangements within the crystal structure [2]. X-ray diffraction studies combined with Rietveld refinement methods have provided precise structural parameters for this compound [2] [11].

In the Rietveld refinement process, iron atoms are typically distributed in the 2a (0, 0, 0) positions, while chlorine, oxygen, and hydrogen atoms are located in the 4e (x, y, z) sites [2]. This refinement approach allows for accurate determination of the crystal structure parameters, including lattice constants, bond lengths, and atomic positions [2] [11].

The lattice parameters for ferrous chloride tetrahydrate, as determined through Rietveld refinement, are presented in the following table:

| Parameter | Value |

|---|---|

| a (Å) | 5.885(3) - 5.902(8) |

| b (Å) | 7.117(4) - 7.174(3) |

| c (Å) | 8.486(3) - 8.510(1) |

| α (°) | 90 |

| β (°) | 111.10(2) - 112.02(8) |

| γ (°) | 90 |

Table 1: Lattice parameters for ferrous chloride tetrahydrate determined through Rietveld refinement [2] [11] [9].

The refinement quality factors, including Rwp (weighted profile R-factor), RF (structure factor R-value), and RB (Bragg factor), typically range from 16.6 to 19.4 for Rwp, 5.58 to 6.10 for RF, and 3.83 to 4.18 for RB, indicating good agreement between the observed and calculated diffraction patterns [2]. These refinement parameters confirm the reliability of the structural model and the accuracy of the determined crystal structure [2] [11].

The crystal structure analysis reveals that ferrous chloride tetrahydrate contains 30 atoms in the unit cell, giving rise to 42 Raman-active modes [2]. The structure can be described as a network of octahedra with the iron atom at the center, coordinated by two chlorine atoms and four water molecules [2]. This octahedral coordination is a defining feature of the compound's crystal structure and influences its physical and chemical properties [1] [2].

Comparative Analysis of Fresh vs. Aged Samples

Fresh ferrous chloride tetrahydrate crystals typically appear light green in color and exhibit a smooth surface morphology [2] [10]. However, when exposed to ambient conditions over time, these crystals undergo noticeable changes in both appearance and structural characteristics [2] [10]. Aging studies have revealed that ferrous chloride tetrahydrate crystals gradually change from green to yellowish or orange-brown over periods ranging from days to months [2] [12].

X-ray diffraction analysis of both fresh and aged samples shows that the fundamental crystal structure of FeCl₂·4H₂O remains intact despite the visible color changes [2]. Rietveld refinement of the diffraction data for both fresh and aged samples reveals only slight differences in the calculated cell parameters [2]. The lattice parameters for fresh samples (a = 5.891(4) Å, b = 7.117(4) Å, c = 8.510(1) Å, β = 111.10(2)°) show minor variations compared to aged samples (a = 5.902(8) Å, b = 7.121(6) Å, c = 8.486(3) Å, β = 112.02(8)°) [2].

Scanning electron microscopy (SEM) investigations reveal significant differences in surface morphology between fresh and aged samples [2] [10]. Fresh ferrous chloride tetrahydrate crystals exhibit a smoother surface, while aged samples develop a rougher surface texture [2]. This increased surface roughness in aged samples corresponds to the orange-colored regions visible under optical microscopy and is attributed to the formation of small crystallites of a new phase on the surface of the ferrous chloride crystals [2] [12].

Micro-Raman spectroscopy provides further insights into the differences between fresh and aged samples [2]. Fresh samples show characteristic Raman modes associated with FeCl₂·4H₂O, including octahedral external modes (below 100 cm⁻¹), octahedral internal deformations (100-400 cm⁻¹), and water molecule vibrations (at 619 cm⁻¹, 1632-1651 cm⁻¹, and around 3410 cm⁻¹) [2]. In contrast, aged samples exhibit two distinct regions with different Raman signatures [2]. The green regions maintain the characteristic FeCl₂·4H₂O Raman modes but with lower intensity, suggesting a decrease in crystal quality [2]. The orange regions show completely different Raman spectra, with broad bands centered at approximately 112, 305, 399, 493, 540, and 717 cm⁻¹, which are attributed to the formation of iron oxyhydroxides, specifically akaganeite (β-FeOOH) [2] [10].

Mössbauer spectroscopy further confirms these findings, showing that fresh ferrous chloride tetrahydrate samples exhibit a narrow doublet characteristic of FeCl₂·4H₂O [2]. Aged samples, however, display two quadrupole doublets: a major one (95% of the spectral area) with parameters typical of FeCl₂·4H₂O, and a minor one (5%) with parameters that can be assigned to iron(III) oxyhydroxides such as akaganeite [2] [10].

Ferrous chloride tetrahydrate exhibits complex phase behavior in aqueous systems that has been the subject of extensive research due to the formation of multiple hydrated phases and the occurrence of glass transitions in concentrated solutions. The binary system ferrous chloride-water displays eutectic relationships similar to other metal chloride hydrate systems, though a complete phase diagram for ferrous chloride hydrates has been historically challenging to establish [1].

The ferrous chloride hydrate system demonstrates the formation of glass and supercooled liquid regions, in addition to metastable crystalline phases [1]. These glass transitions occur within the temperature range of 270-400 K and are characterized by the inability of viscous liquids to reach equilibrium states readily. The presence of these metastable regions significantly affects the crystallization behavior and final phase composition of ferrous chloride hydrates.

In concentrated aqueous solutions, ferrous chloride tetrahydrate can undergo glass formation through thermal dehydration processes. This phenomenon is particularly notable when the compound is subjected to controlled heating conditions that prevent the normal crystalline phase transitions. The glass transition temperature varies depending on the hydration state and the presence of other ionic species in solution [2].

The eutectic behavior in ferrous chloride-water systems involves multiple hydrated phases, including the tetrahydrate, dihydrate, and anhydrous forms. The transition temperature between the tetrahydrate and dihydrate phases occurs at approximately 36.5°C, representing a critical point where the tetrahydrate loses two molecules of water of hydration [3] [4]. This dehydration process follows the equilibrium: FeCl₂·4H₂O ⇌ FeCl₂·2H₂O + 2H₂O.

Metastable Phase Formation and Aging Effects

The formation of metastable phases in ferrous chloride tetrahydrate is a well-documented phenomenon that significantly impacts the long-term stability and properties of the material. These metastable phases arise from kinetic constraints that prevent the system from reaching thermodynamic equilibrium under ambient conditions [5] [6].

Fresh ferrous chloride tetrahydrate crystals exhibit a characteristic light-green color and maintain structural integrity when stored under appropriate conditions. However, upon exposure to atmospheric conditions, the crystals undergo systematic aging processes that lead to the formation of metastable phases and surface modifications [5]. The aging process occurs over multiple time scales, with initial color changes observable within days and more substantial structural modifications developing over weeks to months.

During the aging process, ferrous chloride tetrahydrate crystals develop orange regions and orange agglomerates that appear between and on the crystal surfaces. These regions correspond to the formation of new phases, primarily β-FeOOH (akaganeite), which represents a metastable iron oxyhydroxide phase [5]. The formation of this phase is facilitated by the deliquescent nature of iron chloride hydrates, which absorb atmospheric moisture and create localized environments conducive to oxidation reactions.

The metastable phase formation follows a systematic progression where the initial ferrous chloride tetrahydrate structure remains largely intact in the bulk crystal, while surface regions undergo transformation to form needle-like crystallites of β-FeOOH. These needle-like structures create the characteristic roughened surface texture observed in aged samples [5]. Importantly, the aging process appears to be self-limiting, with no further structural changes observed in samples aged for several months, indicating that the metastable phases eventually reach a pseudo-equilibrium state.

The formation mechanism involves the absorption of atmospheric humidity by the deliquescent ferrous chloride, leading to the creation of a superficial film solution containing Fe²⁺, Cl⁻, and dissolved oxygen. This environment promotes the oxidation of Fe(II) to Fe(III) and subsequent formation of the β-FeOOH phase [5]. The presence of residual hydrochloric acid on crystal surfaces, remaining from the crystallization process, facilitates this transformation by providing the chloride ions necessary for akaganeite formation.

Kinetic and Thermodynamic Stability in Aqueous Systems

The stability of ferrous chloride tetrahydrate in aqueous systems is governed by both kinetic and thermodynamic factors that determine the compound's behavior under various environmental conditions. From a thermodynamic perspective, ferrous chloride tetrahydrate represents a stable hydrated phase under specific temperature and humidity conditions, while kinetic factors control the rates of transformation processes [7] [8].

In aqueous solution, ferrous chloride tetrahydrate dissolves readily to form hydrated ferrous ions and chloride anions. The stability of the dissolved species depends critically on solution pH, oxygen content, and ionic strength. Under acidic conditions (pH < 3), the ferrous ions remain stable and do not undergo significant hydrolysis. However, at higher pH values, hydrolysis becomes thermodynamically favored, leading to the formation of hydroxo complexes and eventual precipitation of iron hydroxides [9].

The kinetic stability of ferrous chloride tetrahydrate in air is limited due to its hygroscopic nature and susceptibility to oxidation. The compound readily absorbs atmospheric moisture, creating conditions that facilitate the oxidation of Fe(II) to Fe(III). This oxidation process is kinetically favored in the presence of oxygen and moisture, with reaction rates dependent on temperature, humidity, and the presence of catalytic species [10].

Thermodynamic analysis reveals that the oxidation of ferrous chloride to ferric species is energetically favorable under standard atmospheric conditions. The standard reduction potential for the Fe³⁺/Fe²⁺ couple (E° = +0.77 V) indicates that ferrous ions are readily oxidized by molecular oxygen, particularly in the presence of protons. This thermodynamic driving force, combined with favorable kinetic pathways provided by surface moisture and residual acid, accounts for the observed aging behavior of ferrous chloride tetrahydrate crystals [11].

The dehydration kinetics of ferrous chloride tetrahydrate follow complex mechanisms that involve both surface reaction and phase boundary reaction processes. The transition from tetrahydrate to dihydrate exhibits temperature-dependent kinetics with apparent activation energies that vary depending on the crystal morphology and environmental conditions [2]. These kinetic parameters are crucial for understanding the long-term stability and storage requirements of ferrous chloride tetrahydrate materials.

In concentrated aqueous solutions, the stability of ferrous chloride species is influenced by complex formation with chloride ions. Studies have shown that in solutions with high chloride concentrations, ferrous chloride forms complexes such as [FeCl(H₂O)₅]²⁺ and [FeCl₂(H₂O)₄], which exhibit different stability characteristics compared to the simple hydrated ferrous ion [9]. These complex formation equilibria play important roles in determining the overall stability and speciation of ferrous chloride in aqueous systems.